5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
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Overview
Preparation Methods
The preparation of A-75169 involves a series of synthetic routes and reaction conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
. the general approach would involve scaling up the laboratory synthesis process to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
A-75169 undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom, resulting in a fully saturated naphthalene ring system.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying alpha-2 receptor antagonism and amine uptake inhibition.
Mechanism of Action
A-75169 exerts its effects by selectively antagonizing alpha-2 adrenergic receptors and inhibiting amine uptake. This dual mechanism of action results in the modulation of neurotransmitter levels and receptor activity, leading to various pharmacological effects. The molecular targets of A-75169 include alpha-2 adrenergic receptors, which are involved in regulating neurotransmitter release and vascular tone .
Comparison with Similar Compounds
A-75169 is unique in its combination of alpha-2 receptor antagonism and amine uptake inhibition. Similar compounds include:
A-80426: Another alpha-2 adrenergic receptor antagonist with serotonin uptake blocking activity.
Fluoxetine: A selective serotonin reuptake inhibitor that also exhibits some alpha-2 receptor antagonism.
Compared to these compounds, A-75169 offers a unique combination of pharmacological activities, making it a valuable tool for studying the interactions between alpha-2 receptors and amine uptake mechanisms.
Properties
Molecular Formula |
C20H26ClNO |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
5-[[methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-21(13-12-16-6-3-2-4-7-16)15-18-9-5-8-17-14-19(22)10-11-20(17)18;/h2-4,6-7,10-11,14,18,22H,5,8-9,12-13,15H2,1H3;1H |
InChI Key |
APKIWAWHUXJRIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2CCCC3=C2C=CC(=C3)O.Cl |
Origin of Product |
United States |
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